3,5-Dinitro-o-crésol

Vue d'ensemble

Description

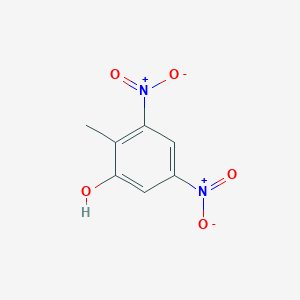

3,5-Dinitro-o-cresol, also known as 2-Methyl-3,5-dinitrophenol, is an organic compound with the molecular formula C7H6N2O5. It is a yellow solid that is only slightly soluble in water and has been historically used as a herbicide and insecticide. This compound is known for its high toxicity to humans and other organisms .

Applications De Recherche Scientifique

3,5-Dinitro-o-cresol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool to study the effects of uncouplers on cellular respiration and energy production.

Medicine: Although highly toxic, it has been used in the past to study the mechanisms of toxicity and the effects of metabolic uncouplers.

Mécanisme D'action

3,5-Dinitro-o-cresol

, also known as 2-Methyl-3,5-dinitrophenol , is an organic compound that has been used as a herbicide and insecticide . Here is an overview of its mechanism of action:

Target of Action

The primary target of 3,5-Dinitro-o-cresol is the process of adenosine triphosphate (ATP) production . ATP is a crucial molecule that provides energy for many processes in living cells.

Mode of Action

3,5-Dinitro-o-cresol acts as an uncoupler, interfering with ATP production . This disruption in energy production can lead to the death of organisms, making the compound extremely toxic to humans .

Biochemical Pathways

The compound affects the biochemical pathway of ATP synthesis, disrupting the normal energy production in cells . This disruption can lead to a variety of downstream effects, including cell death.

Result of Action

The primary result of 3,5-Dinitro-o-cresol’s action is the disruption of normal cellular function due to the interference with ATP production . This can lead to a variety of symptoms in humans, including confusion, fever, headache, shortness of breath, and sweating .

Analyse Biochimique

Biochemical Properties

3,5-Dinitro-o-cresol is known to interfere with adenosine triphosphate (ATP) production . This means it acts as an uncoupler, disrupting the normal biochemical reactions within cells .

Cellular Effects

The effects of 3,5-Dinitro-o-cresol on various types of cells and cellular processes are primarily related to its disruption of ATP production . This can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the concentration of 3,5-Dinitro-o-cresol present .

Molecular Mechanism

The molecular mechanism of action of 3,5-Dinitro-o-cresol involves its interference with ATP production . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of 3,5-Dinitro-o-cresol can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3,5-Dinitro-o-cresol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3,5-Dinitro-o-cresol is involved in certain metabolic pathways . During degradation, both nitro functional groups are reduced to amino groups, which are further oxidatively deaminated to form 2,3,5-trihydroxytoluene before entering into the ring-cleavage pathway .

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

3,5-Dinitro-o-cresol is typically synthesized through a two-step process:

Disulfonation of o-cresol: o-Cresol is first treated with sulfuric acid to introduce sulfonic acid groups at the 3 and 5 positions.

In industrial settings, this compound can also be produced by the direct nitration of alkylphenols, where the methyl group is replaced by other alkyl groups such as sec-butyl, tert-butyl, or 1-methylheptyl .

Analyse Des Réactions Chimiques

3,5-Dinitro-o-cresol undergoes several types of chemical reactions:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst or chemical reductants like iron and hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen, iron, hydrochloric acid, potassium permanganate, and various nucleophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted phenols .

Comparaison Avec Des Composés Similaires

3,5-Dinitro-o-cresol is part of a group of compounds known as dinitrophenols, which share similar structures and properties. Some similar compounds include:

2,4-Dinitrophenol: Another highly toxic uncoupler of oxidative phosphorylation, used historically as a weight loss agent.

4,6-Dinitro-2-methylphenol: Similar in structure and function, used as a herbicide and insecticide.

Dinoseb: A derivative where the methyl group is replaced by a sec-butyl group, used as a herbicide

The uniqueness of 3,5-Dinitro-o-cresol lies in its specific substitution pattern and its historical significance as one of the earliest pesticides developed .

Activité Biologique

3,5-Dinitro-o-cresol (DNOC) is a nitrophenolic compound with significant biological activity, particularly in terms of its toxicological effects on various biological systems. This article provides an overview of the biological activity of DNOC, including its mechanisms of action, health effects, and relevant case studies.

- Chemical Formula : C₇H₆N₂O₅

- Molecular Weight : 182.13 g/mol

- CAS Number : 97-00-7

DNOC primarily exerts its biological effects through interference with cellular metabolism. It acts as an uncoupler of oxidative phosphorylation, leading to increased basal metabolic rates (BMR) and elevated body temperatures. The compound disrupts ATP synthesis by dissipating the proton gradient across the mitochondrial membrane, which can result in various metabolic disturbances.

Metabolic Effects

Exposure to DNOC has been associated with:

- Increased BMR : Studies indicate that doses of DNOC can elevate BMR by more than 50% within days of administration .

- Hyperglycemia : Increased blood sugar levels have been reported alongside elevated metabolic rates .

Neurological Effects

Neurological symptoms observed in both human and animal studies include:

- Lethargy and Fatigue : Patients have reported extreme tiredness and fatigue after exposure .

- Cognitive Impairments : Symptoms such as dizziness, ataxia, and twitching have been documented .

Cardiovascular Effects

Cardiovascular impacts include:

- Increased Heart Rate : Palpitations and increased pulse rates have been noted in exposed individuals .

- Peripheral Edema : Swelling of extremities has also been reported .

Immunological Effects

Allergic reactions such as urticarial eruptions have been documented following oral exposure to DNOC .

Case Studies

-

Weight Loss Treatment (Ibrahim et al., 1934) :

- Subjects : 15 patients (8 males, 7 females)

- Dosage : Initial doses of 50 mg/day increased to 100 mg/day.

- Findings : Elevated BMR and symptoms like fatigue and yellowing of conjunctivae were common. Treatment was discontinued due to adverse effects.

-

Cataract Formation (Quick, 1937) :

- A case study reported a 28-year-old woman developing bilateral cataracts after three years of DNOC ingestion for weight control. Symptoms included malaise and headaches alongside visual impairment.

-

Subchronic Toxicity Study (Ambrose, 1942) :

- Male Wistar rats were administered varying doses of DNOC over 105 days.

- Findings indicated significant metabolic changes at doses as low as 0.5 mg/kg-day, establishing a LOAEL for increased BMR.

Toxicological Profile

The following table summarizes key toxicological findings related to DNOC exposure:

| Endpoint | Observed Effect | LOAEL (mg/kg/day) | Source |

|---|---|---|---|

| Metabolic | Increased BMR | 0.35 | Plotz, 1936 |

| Neurological | Lethargy, dizziness | 0.92 | Quick, 1937 |

| Cardiovascular | Increased heart rate | Not specified | NIOSH Report |

| Immunological | Urticaria | Not specified | NCBI Toxicological Profile |

Propriétés

IUPAC Name |

2-methyl-3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHJAFFDLKPUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075423 | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-56-3 | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-ortho-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitro-o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol, 3,5-dinitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-ORTHO-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZL54GG8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.